Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22FNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl group, a fluorophenoxy group, and a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(2-fluorophenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tert-butyl group, yielding the parent piperidine derivative.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the parent piperidine derivative.
Scientific Research Applications
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the piperidine moiety can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications.
Biological Activity
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant research findings and data tables.
This compound has the molecular formula C16H22FNO3 and a molecular weight of approximately 303.35 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a 2-fluorophenoxy moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the acylation of piperidine derivatives with appropriate phenolic compounds. The general synthetic route can be summarized as follows:
- Starting Material : Piperidin-1-carboxylic acid or its derivatives.
- Reagents : Tert-butyl chloroformate and 2-fluorophenol.
- Conditions : The reaction is usually performed under basic conditions to facilitate the nucleophilic attack of the phenol on the activated carboxylic acid derivative.
Pharmacological Profile
This compound has been studied for its interaction with various biological targets, particularly in the context of neurological and cancer-related pathways.
- Neuropharmacology : The compound has been investigated for its potential as a modulator of trace amine-associated receptors (TAARs), which are implicated in mood regulation and neuropsychiatric disorders. In vitro studies have shown that certain analogs derived from this compound exhibit significant agonistic activity at TAAR1, with EC50 values indicating promising potency (e.g., EC50 = 0.507 μM) .
- Anticancer Activity : Research indicates that derivatives of this compound may play a role in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine core can enhance anticancer properties .
Case Study 1: TAAR Modulation
A study focusing on the modulation of TAAR1 by piperidine derivatives found that this compound analogs exhibited dose-dependent activation, making them candidates for further development in treating conditions like schizophrenia .
Case Study 2: Anticancer Activity
Another investigation reported that compounds related to this compound were tested against HepG2 liver cancer cells, revealing an IC50 value of approximately 21 µM, indicating moderate cytotoxicity . This suggests potential for development as anticancer agents.
Table 1: Biological Activity Summary
Properties
IUPAC Name |
tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFTPDKTBMOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587439 |
Source
|
Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944808-08-6 |
Source
|
Record name | tert-Butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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